Chlorotribenzylsilane
CAS No.: 18740-59-5
Cat. No.: VC21042979
Molecular Formula: C21H21ClSi
Molecular Weight: 336.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18740-59-5 |
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Molecular Formula | C21H21ClSi |
Molecular Weight | 336.9 g/mol |
IUPAC Name | tribenzyl(chloro)silane |
Standard InChI | InChI=1S/C21H21ClSi/c22-23(16-19-10-4-1-5-11-19,17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2 |
Standard InChI Key | UTXPCJHKADAFBB-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)Cl |
Canonical SMILES | C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)Cl |
Introduction
Parameter | Value |
---|---|
Chemical Formula | C₂₁H₂₁ClSi |
Molecular Weight | 336.93 g/mol |
CAS Registry Number | 18740-59-5 |
EINECS Number | 242-549-0 |
Chemical Structure | Silicon center bonded to three benzyl (C₆H₅CH₂-) groups and one chlorine atom |
The compound features a tetrahedral arrangement around the silicon atom, with the three bulky benzyl groups providing steric hindrance that influences its reactivity and selectivity in chemical reactions.
Physical and Chemical Properties
Chlorotribenzylsilane exists as a solid at room temperature with specific physical characteristics that determine its handling, storage, and application parameters.
Physical Properties
The key physical properties of chlorotribenzylsilane are compiled in the following table:
Solubility Profile
The solubility characteristics of chlorotribenzylsilane are important for its purification and application in organic synthesis:
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Sparingly soluble in cold petroleum ether
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Moderately soluble in hot petroleum ether
This differential solubility pattern is particularly useful during purification processes.
Synthesis and Preparation Methods
Several methods have been developed for the synthesis of chlorotribenzylsilane, with variations in approach depending on scale and available starting materials.
Primary Synthetic Route
The most common preparation method involves the reaction of benzylmagnesium chloride (a Grignard reagent) with silicon tetrachloride (SiCl₄) in diethyl ether as solvent . This reaction proceeds according to the following scheme:
3 C₆H₅CH₂MgCl + SiCl₄ → (C₆H₅CH₂)₃SiCl + 3 MgCl₂
The reaction produces chlorotribenzylsilane along with mono- and dibenzylated chlorosilane byproducts, necessitating subsequent purification steps .
Purification Procedures
Following synthesis, chlorotribenzylsilane requires purification to remove byproducts and achieve high purity:
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Fractional Distillation: The mixture of chlorosilanes is separated based on boiling point differences. For chlorotribenzylsilane, distillation occurs in the range of 300-360°C at 100 mmHg .
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Recrystallization: The compound can be purified by recrystallization from petroleum ether, resulting in slender colorless needles with a melting point of 141°C .
Applications in Organic Chemistry
Chlorotribenzylsilane serves several important functions in synthetic organic chemistry, particularly in complex molecule synthesis.
Alcohol Protection
The primary application of chlorotribenzylsilane is as a reagent for alcohol protection during multi-step organic syntheses . The tribenzylsilyl group can selectively protect hydroxyl functionalities, particularly in molecules containing multiple reactive sites.
The protection reaction typically proceeds as:
R-OH + (C₆H₅CH₂)₃SiCl → R-O-Si(CH₂C₆H₅)₃ + HCl
This protection is valuable because:
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The bulky tribenzylsilyl group provides steric hindrance to prevent unwanted reactions
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The silicon-oxygen bond is relatively stable under various reaction conditions
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The protecting group can be selectively removed under specific conditions
Comparative Advantages
Compared to other silyl protecting groups like trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS), the tribenzylsilyl group offers unique advantages in certain synthetic contexts, particularly when steric bulk is required for selectivity.
Purification Methods
For applications requiring high-purity chlorotribenzylsilane, several purification techniques are effective:
Recrystallization
The compound can be purified by triple recrystallization from petroleum ether, resulting in slender colorless needles with a defined melting point of 141°C .
Fractional Distillation
For larger scale purification, fractional distillation offers an effective separation technique, particularly for removing mono- and dibenzylated chlorosilane byproducts .
Related Compounds and Comparative Analysis
Chlorotribenzylsilane belongs to a family of organosilicon compounds that includes several related structures with distinctive properties and applications.
Structural Analogs
Several structural analogs of chlorotribenzylsilane have been reported in the literature:
Compound | Chemical Formula | Key Differences |
---|---|---|
Tribenzylsilane | C₂₁H₂₁Si | Contains Si-H bond instead of Si-Cl |
Tribenzyl(fluoro)silane | C₂₁H₂₁FSi | Contains Si-F bond instead of Si-Cl |
Chlorotrimethylsilane | C₃H₉ClSi | Contains methyl groups instead of benzyl groups |
Reactivity Comparison
The reactivity of these compounds differs significantly:
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Chlorotribenzylsilane is less reactive toward nucleophiles compared to chlorotrimethylsilane due to steric hindrance from the bulky benzyl groups .
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The Si-Cl bond in chlorotribenzylsilane is more resistant to hydrolysis than in chlorotrimethylsilane, making it suitable for reactions requiring more controlled conditions .
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